Benzenesulfonic acid;tetradecan-1-ol
CAS No.: 69867-72-7
Cat. No.: VC19369289
Molecular Formula: C20H36O4S
Molecular Weight: 372.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69867-72-7 |
|---|---|
| Molecular Formula | C20H36O4S |
| Molecular Weight | 372.6 g/mol |
| IUPAC Name | benzenesulfonic acid;tetradecan-1-ol |
| Standard InChI | InChI=1S/C14H30O.C6H6O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;7-10(8,9)6-4-2-1-3-5-6/h15H,2-14H2,1H3;1-5H,(H,7,8,9) |
| Standard InChI Key | CHYZLSSDKHOCSR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCO.C1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Benzenesulfonic acid;tetradecan-1-ol is a sulfonic acid ester with the molecular formula and a molecular weight of 372.56 g/mol . The compound consists of a benzenesulfonate group () covalently bonded to a tetradecyl chain () via an ester linkage. X-ray crystallography of analogous sulfonic acid esters confirms tetrahedral geometry around the sulfur atom, with bond distances of approximately 1.75 Å (C–S), 1.43 Å (S=O), and 1.55 Å (S–O) . The extended alkyl chain promotes hydrophobic interactions, while the sulfonate group enables water solubility in its deprotonated form.
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
The synthesis typically involves the reaction of benzenesulfonyl chloride () with tetradecan-1-ol () in the presence of a base such as pyridine to neutralize HCl byproducts . Advanced methods employ microreactor technology to enhance reaction efficiency and purity:
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Microstructured Reactor Process:
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Toluene (as a solvent) and gas are introduced into a falling liquid film microreactor at 0–95°C .
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The sulfonation of toluene produces benzenesulfonic acid, which subsequently reacts with tetradecan-1-ol in a microchannel reaction tube .
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Aging the crude product at controlled temperatures (0–95°C) ensures complete esterification, yielding >90% purity without byproducts .
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This method eliminates traditional catalysts, reduces reaction time from hours to minutes, and avoids waste generation .
Physicochemical Behavior and Functional Properties
Interfacial Activity
Molecular dynamics simulations reveal that tetradecyl benzenesulfonate aligns at oil-water interfaces with:
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The sulfonate group anchored in the aqueous phase.
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The tetradecyl chain extending into the oil phase .
This orientation reduces interfacial tension to <1 mN/m, critical for enhanced oil recovery and detergent formulations .
Acid-Base Characteristics
The sulfonic acid group exhibits a pKa of −2.8, ensuring full dissociation in aqueous solutions . This strong acidity enables applications in catalysis, such as the alkylation of phenol with tert-butanol, where it achieves 89.3% conversion efficiency .
Thermal Stability
Decomposition begins at 220°C via desulfonation:
This reversibility allows its use as a protecting group in organic synthesis .
Industrial and Research Applications
Surfactant Formulations
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Enhanced Oil Recovery: Branched-chain alkyl benzene sulfonates like tetradecyl derivatives reduce crude oil-water interfacial tension to <0.01 mN/m, mobilizing trapped oil reserves .
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Detergents: The compound’s micelle-forming capacity (critical micelle concentration ~1 mM) removes hydrophobic stains effectively .
Catalysis
Immobilized on methyl-modified SBA-15 mesoporous silica, sulfonic acid derivatives catalyze phenol alkylation with 70.9% selectivity for 4-tert-butylphenol, a precursor for antioxidants .
Pharmaceutical Intermediates
Tetradecyl benzenesulfonate serves as a synthon in antihypertensive drugs, where its lipophilicity enhances membrane permeability .
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